

A Comparative Guide to p300/CBP Inhibitors: Focus on A-485

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Compound of Interest

Compound Name: RO4988546

Cat. No.: B13406824

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This guide provides a detailed overview and comparison of small molecule inhibitors targeting the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). Due to the lack of publicly available information on a compound designated **RO4988546**, this guide will focus on the well-characterized inhibitor A-485, with comparative context provided by other known p300/CBP inhibitors where relevant.

Introduction to p300/CBP Inhibition

The paralogous proteins p300 and CBP are crucial transcriptional co-activators that play a significant role in numerous cellular processes, including cell growth, differentiation, and DNA repair.[1][2] They function, in part, by catalyzing the acetylation of lysine residues on histone tails and other proteins, which generally leads to a more open chromatin structure and activation of gene transcription.[1][3] Dysregulation of p300/CBP activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[3]

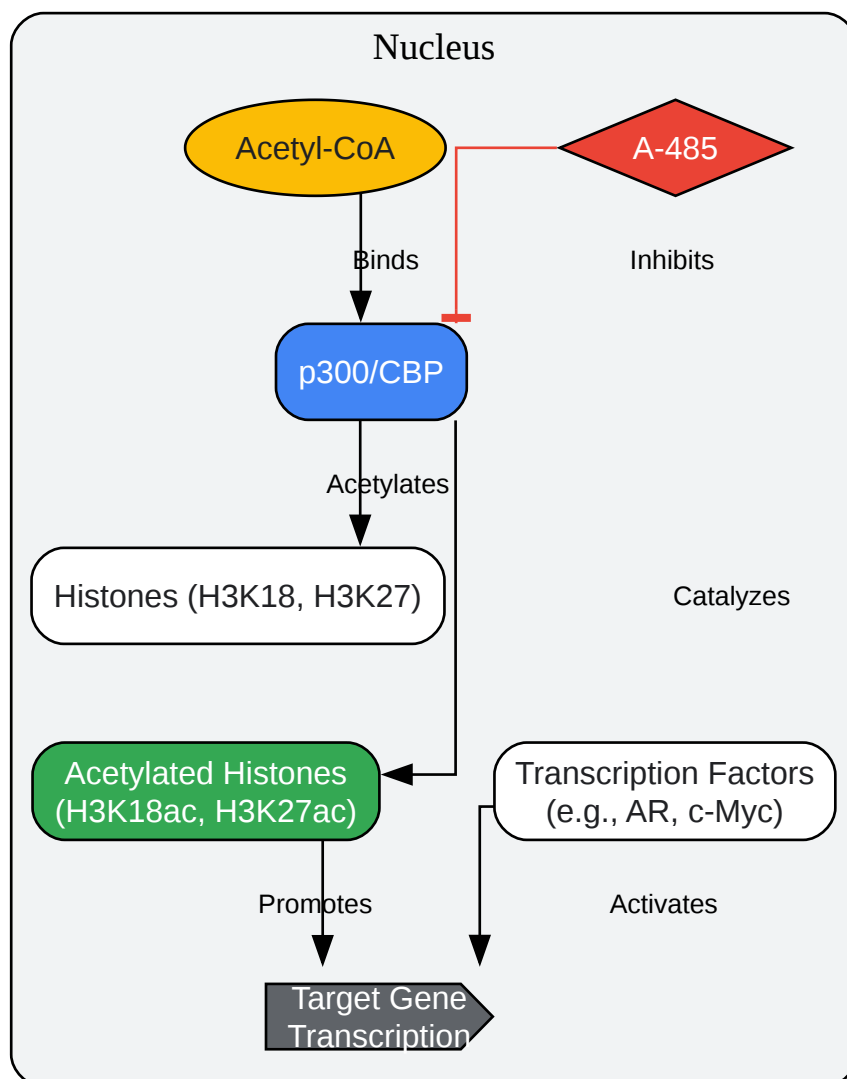
A-485 is a potent and selective, drug-like catalytic inhibitor of p300/CBP.[4][5] It acts by competing with acetyl-coenzyme A (acetyl-CoA) for binding to the catalytic active site of these enzymes.

A-485: Mechanism of Action and Specificity

A-485 was identified through a virtual ligand screen and subsequent chemical optimization. X-ray crystallography has confirmed that A-485 binds to the catalytic active site of p300, competitively inhibiting the binding of acetyl-CoA. This mechanism of action leads to a reduction in the acetylation of p300/CBP substrates.

Specifically, A-485 has been shown to decrease the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac), which are hallmark modifications of active enhancers and promoters.^[5] Importantly, it does not significantly affect other histone acetylation marks, such as H3K9ac, indicating its selectivity for p300/CBP over other histone acetyltransferases.

Signaling Pathway of p300/CBP Inhibition by A-485



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Caption: A-485 competitively inhibits the acetyl-CoA binding site of p300/CBP, preventing histone acetylation and subsequent gene transcription.

In Vitro Performance of A-485

A-485 demonstrates potent enzymatic and cellular activity. The following tables summarize key quantitative data for A-485.

Table 1: Enzymatic Activity of A-485

Target	IC50	Assay Type	Reference
p300	9.8 nM	Biochemical HAT Assay	[4]
CBP	2.6 nM	Biochemical HAT Assay	
p300 HAT	0.06 µM	Biochemical HAT Assay	

Table 2: Cellular Activity of A-485

Cell Line	Assay Type	Endpoint	Value	Reference
PC-3 (Prostate Cancer)	High Content Microscopy	H3K27ac EC50	73 nM	[5]
Hematological and Prostate Cancer Cell Lines	Proliferation Assay	Anti-proliferative	Selective Inhibition	
GH3 (Pituitary Adenoma)	Cell Viability Assay	IC50	Not specified	
Androgen Receptor-Positive Prostate Cancer Cells	Proliferation Assay	Potent Suppression	Not specified	

In Vivo Performance of A-485

A-485 has shown efficacy in preclinical in vivo models, particularly in castration-resistant prostate cancer.

Table 3: In Vivo Efficacy of A-485

Cancer Model	Dosing	Outcome	Reference
LuCaP-77 CR Xenograft (Castration- Resistant Prostate Cancer)	Twice daily intraperitoneal injections	54% tumor growth inhibition after 21 days	
GH3 Xenograft (Growth Hormone Pituitary Adenoma)	Not specified	Suppression of tumor growth and GH secretion	
LPS/GaIN-induced Acute Liver Injury Mouse Model	Not specified	Alleviated histopathological abnormalities, lowered plasma aminotransferases, improved survival rate	[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of A-485.

Biochemical Histone Acetyltransferase (HAT) Assay

Objective: To determine the in vitro potency of A-485 against p300 and CBP enzymatic activity.

Protocol:

- The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
- Recombinant p300 or CBP enzyme is incubated with a biotinylated histone H3 peptide substrate and acetyl-CoA.
- A-485 is added at varying concentrations to determine its inhibitory effect.
- The reaction is allowed to proceed for a set time at room temperature.

- A detection solution containing a europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin (APC) is added.
- If the histone peptide is acetylated, the antibody binds, bringing the europium and APC in close proximity, resulting in a FRET signal.
- The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

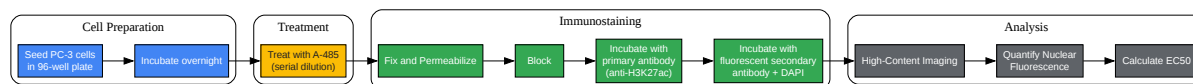
Cellular H3K27 Acetylation Assay (High Content Microscopy)

Objective: To measure the ability of A-485 to inhibit p300/CBP activity within cells.

Protocol:

- PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of A-485 or DMSO (vehicle control) for a specified duration (e.g., 3 hours).
- Following treatment, cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a suitable blocking buffer.
- Cells are then incubated with a primary antibody specific for H3K27ac.
- After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
- Plates are imaged using a high-content imaging system.
- Image analysis software is used to quantify the fluorescence intensity of H3K27ac staining within the nucleus.
- EC50 values are determined by plotting the percentage of inhibition against the log of the A-485 concentration.^[5]

Experimental Workflow for Cellular H3K27ac Assay



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Caption: Workflow for determining the cellular potency of A-485 by measuring H3K27 acetylation.

Conclusion

A-485 is a well-documented, potent, and selective inhibitor of the p300/CBP histone acetyltransferases. It demonstrates robust activity in both in vitro and in vivo settings, particularly in models of prostate cancer and other malignancies.[4] Its mechanism as an acetyl-CoA competitive inhibitor is well-established. While a direct comparison with **RO4988546** is not feasible due to the absence of public data for the latter, the comprehensive data available for A-485 make it a valuable tool compound for researchers studying the roles of p300/CBP in health and disease, and a strong candidate for further therapeutic development.

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